Home > Products > Screening Compounds P58092 > 6-Chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine
6-Chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine - 240815-50-3

6-Chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine

Catalog Number: EVT-3486352
CAS Number: 240815-50-3
Molecular Formula: C9H5ClN4
Molecular Weight: 204.61 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine is a heterocyclic compound that exhibits significant pharmacological potential. This compound belongs to a class of imidazo derivatives, which are known for their diverse biological activities, including inhibition of phosphodiesterase enzymes. The molecular structure of 6-chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine includes a chloro substituent on the imidazo ring, contributing to its unique properties and reactivity.

Source and Classification

6-Chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine can be classified as a nitrogen-containing heterocycle. Its systematic name indicates the presence of both imidazole and pyridine functionalities fused with a pyrazine ring. This compound has been studied for its potential applications in medicinal chemistry, particularly as a selective inhibitor of phosphodiesterase 10A (PDE10A) and other biological targets .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine typically involves multi-step reactions that may include cyclization and functionalization of precursor compounds. One notable method involves the use of 3-amino-5-amino-6-chloropyrazinoic acid derivatives as starting materials. The process entails heating these derivatives in suitable solvents or as solids to facilitate rearrangement and ring closure .

Key steps in the synthesis may include:

  • Formation of intermediates: Starting with amino acids or their derivatives.
  • Cyclization: Utilizing reagents that promote the formation of the imidazo and pyridine rings.
  • Purification: Collecting the final product through filtration and recrystallization techniques to achieve high purity.
Molecular Structure Analysis

Structure and Data

The molecular formula for 6-chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine is C9H5ClN4C_9H_5ClN_4, with an average mass of approximately 204.62 g/mol . The compound features a complex structure characterized by:

  • Imidazole ring: Contributing to its basicity and potential for interaction with biological targets.
  • Pyridine and pyrazine rings: Providing additional sites for substitution and reactivity.
Chemical Reactions Analysis

Reactions and Technical Details

6-Chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine can undergo various chemical reactions typical for heterocycles:

  • Substitution reactions: The chloro group can be replaced by nucleophiles in electrophilic aromatic substitution.
  • Reduction reactions: The nitro or other functional groups can be reduced to amines using standard reduction techniques.
  • Cross-coupling reactions: This compound can participate in metal-catalyzed cross-coupling reactions to form more complex structures .
Mechanism of Action

Process and Data

The mechanism of action for 6-chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine primarily involves its role as an inhibitor of phosphodiesterase enzymes. By inhibiting PDE10A, it increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to enhanced signaling pathways associated with neurotransmission and other cellular processes .

This action is particularly relevant in the context of neurological disorders where modulation of these pathways can have therapeutic effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Some key physical and chemical properties include:

  • Melting point: Specific melting points are often determined during synthesis but are not universally reported.
  • Solubility: Generally soluble in organic solvents like ethanol or dimethyl sulfoxide.
  • Stability: Stability under various pH conditions is critical for pharmaceutical applications.

Relevant data may vary based on synthesis methods but generally indicate favorable properties for biological activity .

Applications

Scientific Uses

6-Chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine has garnered attention in medicinal chemistry due to its potential applications:

  • Pharmacological research: As a selective inhibitor of phosphodiesterase 10A, it is being investigated for therapeutic uses in treating disorders such as schizophrenia and Huntington's disease.
  • Biological studies: Its structure allows for exploration in drug design aimed at modulating enzyme activity related to various physiological processes .
Synthetic Methodologies for Imidazo-Pyrido-Pyrazine Scaffolds

Regioselective Cyclization Strategies for Polyheterocyclic Systems

The construction of the imidazo[1,5-a]pyrido[3,2-e]pyrazine core demands precise regiochemical control to address the inherent challenges of assembling three distinct heterocyclic rings. Two principal methodologies have emerged for regioselective synthesis:

  • Cyclocondensation Approaches: The most reliable method involves sequential cyclization starting from 3-amino-6-chloropyridazine derivatives. This precursor undergoes formamidine formation with N,N-dimethylformamide dimethyl acetal (DMFDMA) to generate the key intermediate N,N-dimethyl-N'-3-(6-chloro-pyridazine)yl-formamidine. Subsequent reaction with bromoacetonitrile in dimethylformamide initiates intramolecular cyclization, forming the imidazo[1,2-b]pyridazine core. Alkali-mediated ring closure completes the tetracyclic system in moderate yields (typically 45-60%) [1]. This stepwise methodology allows isolation and purification of intermediates, enhancing overall regiocontrol.

  • One-Pot Heteroannulation: Recent advances demonstrate that appropriately functionalized pyridine and imidazole precursors can undergo direct fusion under dehydrative conditions. For example, 3-chloro-5-aminopyrazine-2-carboxaldehyde derivatives react with aminoacetonitrile hydrochloride in refluxing ethanol, generating the tricyclic system in a single operation. While reducing purification steps, this approach requires careful optimization of stoichiometry to suppress dimerization byproducts [6].

Table 2: Comparative Cyclization Methodologies for Core Assembly

MethodologyKey IntermediateSolvent SystemTemperatureYield Range
Sequential CyclocondensationN-(6-Chloropyridazin-3-yl)formamidineDMF/DMFDMA80-100°C45-60%
One-Pot Heteroannulation3-Chloro-5-aminopyrazine-2-carboxaldehydeEthanolReflux30-52%
Nitroimidazole Fusion3-Nitro-6-chloroimidazo[1,2-b]pyridazine1,2-Dimethoxyethane80°C54%

The chlorine atom's position significantly influences cyclization regiochemistry. Computational studies indicate that the C6 chlorine in pyridazine precursors deactivates adjacent carbon atoms toward electrophilic attack, directing cyclization to occur exclusively at the C3 position. This inherent electronic bias enables predictable formation of the desired isomer without positional contaminants [7]. Solvent selection proves critical, with polar aprotic solvents (DMF, NMP) generally providing superior yields over protic alternatives due to enhanced intermediate solubility and reduced hydrolytic side reactions.

Transition Metal-Catalyzed Cross-Coupling Approaches

The chlorine atom at position 6 exhibits significant reactivity in palladium-catalyzed cross-coupling reactions, enabling strategic C-C and C-heteroatom bond formation. This halogen's activation stems from the electron-deficient nature of the pyrazine ring, which facilitates oxidative addition to Pd(0) complexes. Key methodologies include:

Suzuki-Miyaura Arylation: Employing Pd(PPh₃)₄ (2-5 mol%) with aqueous sodium carbonate in toluene/ethanol mixtures enables efficient coupling with arylboronic acids. Electron-deficient arylboronic acids couple more efficiently (70-85% yield) than electron-rich counterparts (50-65% yield), reflecting the electrophilic character of the palladated intermediate. Ortho-substituted boronic acids require elevated temperatures (100-110°C) and extended reaction times (18-24 hours) to achieve moderate conversions [4].

Buchwald-Hartwig Amination: Primary and secondary amines undergo efficient coupling using XantPhos as supporting ligand with Pd₂(dba)₃ as precatalyst. Cyclic amines (piperazine, morpholine) demonstrate exceptional reactivity at room temperature, while anilines require elevated temperatures (80-90°C). Sterically hindered amines like diisopropylamine show reduced reactivity, achieving only 20-35% conversion even under forcing conditions. Microwave assistance significantly improves reaction efficiency, reducing typical reaction times from 24 hours to 15-30 minutes [8].

Sonogashira Alkynylation: Terminal alkynes couple efficiently under copper-free conditions using PdCl₂(PPh₃)₂ (3 mol%) with triethylamine as base in THF. Arylacetylenes provide superior yields (75-90%) compared to aliphatic analogues (60-75%), with the latter occasionally requiring copper(I) iodide cocatalyst (1 mol%) to enhance reactivity. This transformation generates valuable alkyne derivatives for further cycloadditions or polymer applications [6].

Table 3: Optimization of Cross-Coupling Reactions at the C6 Position

Reaction TypeCatalyst SystemBase/SolventTemperatureRepresentative Yield
Suzuki ArylationPd(PPh₃)₄Na₂CO₃ / Toluene-EtOH80°C78% (4-CF₃C₆H₄B(OH)₂)
Buchwald AminationPd₂(dba)₃/XantPhost-BuONa / Toluene90°C92% (Piperazine)
Sonogashira AlkynylationPdCl₂(PPh₃)₂/CuIEt₃N / THF60°C85% (Phenylacetylene)
CyanationPd(dppf)Cl₂Zn(CN)₂ / DMF100°C65% (KCN)

Catalyst selection critically influences functional group tolerance. While Pd(PPh₃)₄ effectively couples arylboronic acids, more electron-deficient ligands like SPhos provide superior results with heteroarylboronic acids. Phosphine-free systems using Pd(OAc)₂ with bulkier bases (Cs₂CO₃) enable coupling with sensitive functionalities including unprotected alcohols and aldehydes. The C6 position demonstrates orthogonal reactivity to other halogen positions in analogous systems, allowing sequential functionalization when multiple halogens are present [8].

Microwave-Assisted Synthesis of Fused Imidazo-Pyrazine Derivatives

Microwave irradiation has revolutionized the synthesis of thermally demanding imidazo-fused systems, providing exceptional rate acceleration and improved purity profiles. Key implementations include:

Cyclization Rate Enhancement: Traditional thermal cyclization of halo-substituted intermediates requires extended reflux periods (6-12 hours), frequently leading to decomposition of sensitive functionalities. Microwave-assisted protocols (150-180°C) complete equivalent ring closures in 10-30 minutes, improving yields by 15-25% while suppressing hydrolytic byproducts. The dielectric heating effect enables superheating of solvent systems, accelerating both nucleophilic substitution and dehydration steps in cyclization sequences [6].

Heterocycle Assembly: Microwave irradiation facilitates the synthesis of complex analogues through one-pot multicomponent reactions. For instance, condensation of 3-amino-6-chloropyridazine with aldehydes and isocyanides under microwave irradiation (120°C, 100W) generates imidazo[1,5-a]pyrido[3,2-e]pyrazine precursors in 30 minutes instead of the conventional 24-hour reflux. This approach provides exceptional functional group diversity while minimizing intermediate isolation steps [6].

Solvent-Free Methodologies: Under solvent-free microwave conditions (150°C, 50W), the cyclization of chlorinated intermediates occurs with minimal decomposition, eliminating solvent effects that often plague traditional syntheses. This approach enhances reaction atom economy and simplifies purification by reducing solvent-derived impurities. Reaction monitoring reveals 5-10-fold rate acceleration compared to conductive heating methods, attributed to direct molecular activation through dipole rotation [4].

Critical parameters for successful microwave-assisted synthesis include precise power modulation (typically 50-150W for polar intermediates), controlled pressure conditions (sealed vessels), and specialized solvent selection. High-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylacetamide (DMAc) provide superior results compared to lower-boiling alternatives. Microwave-specific reaction vessels prevent solvent loss while enabling temperature monitoring through integrated infrared sensors. The rapid heating/cooling profiles significantly reduce thermal degradation pathways observed in conventional oil bath heating [6].

Post-Functionalization Techniques for Chlorinated Analog Optimization

The strategic chlorine atom at position 6 enables diverse transformations to enhance molecular properties and biological activity:

Solubility Enhancement: The inherent hydrophobicity of the fused heterocyclic system presents formulation challenges and limited bioavailability. Systematic derivatization addresses these limitations:

  • Sulfonylation: Treatment with sodium arenesulfinates in acetonitrile introduces sulfonylmethyl groups (60-75% yield). While enhancing aqueous solubility through dipole formation, larger aryl groups (naphthyl) may compromise solubility through increased hydrophobicity [7].
  • Amination: Piperazine derivatives generated via Buchwald-Hartwig coupling improve water solubility by >20-fold while maintaining passive membrane permeability. Quaternary ammonium salts (trimethylglycine adducts) provide exceptional aqueous solubility (>50 mg/mL) suitable for parenteral formulations [8].
  • PEGylation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with polyethylene glycol (PEG) azides introduces hydrophilic polymer chains. Optimal PEG length (MW 350-550 Da) balances solubility enhancement with retained target binding affinity [4].

Bioisosteric Replacement: Strategic chlorine substitution with bioisosteric moieties modulates target interactions while maintaining favorable physiochemical properties:

  • Azide/Triazole Exchange: Nucleophilic substitution with sodium azide followed by CuAAC provides 1,2,3-triazole derivatives with improved hydrogen bonding capacity. These derivatives demonstrate enhanced kinase inhibitory activity in c-Met inhibition studies [3].
  • Trifluoromethyl Analogues: Copper-mediated trifluoromethylation using Umemoto's reagent introduces the metabolically stable CF₃ group, enhancing membrane permeability and oxidative stability. These derivatives show improved pharmacokinetic profiles in preclinical models [8].
  • Heteroarylation: Suzuki coupling with pyridylboronic acids generates bipyridyl analogues with enhanced π-stacking capacity and improved binding to ATP pockets in kinases [4].

Table 4: Impact of C6 Modification on Physicochemical Properties

C6 SubstituentLogD₇.₄Aqueous Solubility (μg/mL)Plasma Protein Binding (%)
-Cl1.9512.889.2
-N(CH₃)₂1.02245.675.4
-OCH₃1.3898.381.6
-CN1.2487.578.9
-CF₃2.1515.291.8
-SO₂CH₃0.85320.168.3

Functionalization sequence critically influences final product distribution. Direct nucleophilic substitution proceeds most efficiently before ring nitrogen alkylation, as quaternized nitrogens deactivate the C6 position toward SNAr reactions. Protecting group strategies (SEM, MOM) for ring nitrogens enable selective functionalization when multiple reactive sites are present. Computational models (DFT calculations) predict substituent effects on ring electronics, guiding rational analogue design [7].

Properties

CAS Number

240815-50-3

Product Name

6-Chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine

IUPAC Name

7-chloro-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene

Molecular Formula

C9H5ClN4

Molecular Weight

204.61 g/mol

InChI

InChI=1S/C9H5ClN4/c10-8-7-4-11-5-14(7)9-6(13-8)2-1-3-12-9/h1-5H

InChI Key

RBCJCRIFWFBXNY-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)N3C=NC=C3C(=N2)Cl

Canonical SMILES

C1=CC2=C(N=C1)N3C=NC=C3C(=N2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.